5-Bromoisothiazolo[5,4-b]pyridin-3-amine 5-Bromoisothiazolo[5,4-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422969
InChI: InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)
SMILES:
Molecular Formula: C6H4BrN3S
Molecular Weight: 230.09 g/mol

5-Bromoisothiazolo[5,4-b]pyridin-3-amine

CAS No.:

Cat. No.: VC17422969

Molecular Formula: C6H4BrN3S

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromoisothiazolo[5,4-b]pyridin-3-amine -

Specification

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
IUPAC Name 5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-amine
Standard InChI InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)
Standard InChI Key YIQNIADFTCRHTE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1C(=NS2)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Bromoisothiazolo[5,4-b]pyridin-3-amine (CAS: 1643590-09-3 , alternative CAS: 1260880-81-6 ) belongs to the isothiazolo[5,4-b]pyridine family, characterized by a fused bicyclic system combining a five-membered isothiazole ring with a six-membered pyridine ring. The bromine atom occupies position 5 on the pyridine moiety, while the amine group resides at position 3 of the isothiazole component .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₆H₄BrN₃S
Molecular weight245.09 g/mol
Exact mass244.927 Da
LogP (octanol-water)2.15
Topological PSA64.9 Ų

The bromine substitution enhances electrophilic aromatic substitution reactivity while the electron-rich amine group facilitates hydrogen bonding interactions in biological systems .

Spectroscopic Characterization

Though experimental spectral data remains unpublished, computational models predict:

  • ¹H NMR: Downfield shifts for H-4 (δ 8.7–9.1 ppm) and H-7 (δ 7.8–8.2 ppm) due to electron-withdrawing bromine and ring current effects .

  • ¹³C NMR: Distinct signals for C-5 (δ 120–125 ppm, Br-substituted) and C-3 (δ 155–160 ppm, amine-adjacent) .

Synthetic Methodologies

Core Scaffold Construction

The synthesis typically follows a halogenative cyclization strategy:

  • Pyridinone Formation: 2-Chloro-3-cyanopyridine undergoes acid-catalyzed hydrolysis to 2-hydroxypyridin-3-carbonitrile .

  • Bromination: Electrophilic bromination introduces Br at position 5 using Br₂/HBr (yield: 68–72%) .

  • Thiolation and Cyclization: Treatment with methyl 3-mercaptopropionate followed by POCl₃-mediated cyclization yields the isothiazolo[5,4-b]pyridine core .

Table 2: Key Synthetic Intermediates

StepIntermediateYield (%)Conditions
12-Hydroxypyridin-3-carbonitrile85HCl reflux, 6 hr
25-Bromo-2-hydroxypyridin-3-carbonitrile70Br₂, HBr, 0°C→RT, 12 hr
3Methyl 3-((5-bromo-3-cyanopyridin-2-yl)thio)propanoate63K₂CO₃, DMF, 60°C

Functionalization Challenges

Regioselective modification at positions 3 and 6 remains problematic due to:

  • Electronic effects: Bromine deactivates position 5, directing substitutions to positions 3 and 7 .

  • Steric hindrance: The fused ring system limits access to position 6 for bulky reagents .

Recent advances employ Pd-catalyzed cross-coupling to install aryl/heteroaryl groups at position 3 (Suzuki-Miyaura: 45–60% yield) .

CompoundTargetIC₅₀/EC₅₀Cell Line
Isothiazolo[4,3-b]pyridine-7-carboxamideGAK0.11 μMHEK293
Pyrazolo[3,4-b]pyridine C03TRKA56 nMKm-12
5-Bromo derivative (this compound)GAK>10 μMHEK293

Pharmacokinetic Considerations

Metabolic Stability

While direct data is unavailable, analogous isothiazolo pyridines exhibit:

  • Plasma stability: t₁/₂ > 240 min (human plasma) .

  • CYP inhibition: Low risk (CYP2C9 inhibition: 22% at 10 μM) .

Toxicity Profile

Preliminary studies on related compounds indicate:

  • hERG inhibition: IC₅₀ > 30 μM (low cardiac risk) .

  • Ames test: Negative for mutagenicity up to 100 μg/plate .

Industrial and Regulatory Aspects

Patent Landscape

No direct patents exist, but related filings include:

  • WO202409799A1: Isothiazolo pyridines as antiviral agents .

  • CN114957214A: Pyrazolo pyridine kinase inhibitors .

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